molecular formula C20H33NO2 B310706 N-(2-ethoxyphenyl)dodecanamide

N-(2-ethoxyphenyl)dodecanamide

Cat. No.: B310706
M. Wt: 319.5 g/mol
InChI Key: YIOGJWXWQRBRNV-UHFFFAOYSA-N
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Description

N-(2-Ethoxyphenyl)dodecanamide is a synthetic amide compound featuring a dodecanoyl chain (C12) linked to a 2-ethoxyphenyl group.

Properties

Molecular Formula

C20H33NO2

Molecular Weight

319.5 g/mol

IUPAC Name

N-(2-ethoxyphenyl)dodecanamide

InChI

InChI=1S/C20H33NO2/c1-3-5-6-7-8-9-10-11-12-17-20(22)21-18-15-13-14-16-19(18)23-4-2/h13-16H,3-12,17H2,1-2H3,(H,21,22)

InChI Key

YIOGJWXWQRBRNV-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC(=O)NC1=CC=CC=C1OCC

Canonical SMILES

CCCCCCCCCCCC(=O)NC1=CC=CC=C1OCC

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituent Group Molecular Formula Key Applications/Properties References
N-(2-Ethoxyphenyl)dodecanamide 2-Ethoxyphenyl C₂₀H₃₃NO₂* Inferred: Potential pharmaceutical or material science applications due to aromaticity and lipophilicity -
Lauramide MEA 2-Hydroxyethyl C₁₄H₂₉NO₂ Cosmetic antistatic agent, viscosity control
Lauramide MIPA 2-Hydroxypropyl C₁₅H₃₁NO₂ Cosmetic antistatic agent
N4-Lauroylsulfathiazole 4-Sulfathiazolylphenyl C₁₈H₂₀N₄O₃S₂ Antimicrobial agent (antitubercular)
N-Phenyldodecanamide Phenyl C₁₈H₂₉NO Laboratory chemical; acute oral toxicity (H302)
N-(3-Hydroxypropyl)dodecanamide 3-Hydroxypropyl C₁₅H₃₁NO₂ Cosmetic/pharmaceutical intermediate
N-(2-Hydroxyethyl)-N-methyldodecanamide 2-Hydroxyethyl + methyl C₁₅H₃₁NO₂ Antistatic agent; branched structure alters solubility

*Estimated molecular formula based on structure.

Structural Analysis

  • Aromatic vs. Aliphatic Substituents :

    • The ethoxyphenyl group in the target compound introduces aromaticity and electron-donating effects via the ethoxy group, enhancing lipophilicity compared to aliphatic derivatives like Lauramide MEA (hydroxyethyl) . This may improve membrane permeability in biological systems.
    • Sulfonamide-containing analogs (e.g., N4-Lauroylsulfathiazole) exhibit antibacterial activity due to sulfathiazole’s role in folate synthesis inhibition .
  • Functional Group Impact: Hydroxyalkyl substituents (e.g., Lauramide MEA/MIPA) increase hydrophilicity, making them suitable for cosmetic formulations .

Physicochemical Properties

  • Lipophilicity : The ethoxyphenyl group likely confers higher logP values compared to hydroxyalkyl derivatives, favoring applications in lipid-rich environments.
  • Thermal Stability : Aromatic amides generally exhibit higher melting points than aliphatic analogs. For instance, N4-Lauroylsulfathiazole has a complex structure with reported 13C-NMR peaks at δ 169.25 (carbonyl) and 164.93 ppm (sulfonamide) , whereas hydroxyethyl derivatives show peaks in alcohol/ester regions (3.32–3.34 ppm) .

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